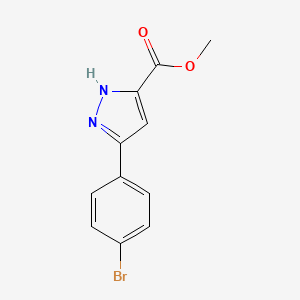

methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKMOAWZRZMSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390525 | |

| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78842-74-7 | |

| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Introduction

Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the development of novel therapeutic agents and functional materials. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of the 4-bromophenyl substituent and the methyl carboxylate group at positions 3 and 5, respectively, provides versatile handles for further chemical modifications, making this molecule a sought-after intermediate for library synthesis and lead optimization in drug discovery programs. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to this important molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Strategic Synthetic Approach: A Two-Step Condensation/Cyclization Pathway

The most efficient and widely adopted strategy for the synthesis of 3-aryl-pyrazole-5-carboxylates involves a two-step sequence commencing with a Claisen condensation to construct a key 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine to form the pyrazole ring. This approach is highly convergent and allows for the introduction of the desired aryl and carboxylate functionalities from readily available starting materials.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 1,3-Dicarbonyl Intermediate

The first critical step is the formation of a β-keto ester, specifically ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, via a crossed Claisen condensation. This reaction involves the acylation of the enolate of 4-bromoacetophenone with diethyl oxalate.

Mechanistic Insight: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1] In this specific synthesis, the α-proton of 4-bromoacetophenone is sufficiently acidic to be deprotonated by a moderately strong base like sodium ethoxide, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired 1,3-dicarbonyl compound. The use of diethyl oxalate is advantageous as it lacks α-protons and therefore cannot undergo self-condensation, leading to a cleaner reaction profile.

Caption: Mechanism of the Claisen condensation to form the 1,3-dicarbonyl intermediate.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoacetophenone | 199.04 | 19.9 g | 0.10 |

| Diethyl oxalate | 146.14 | 16.1 g (14.7 mL) | 0.11 |

| Sodium metal | 22.99 | 2.53 g | 0.11 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Hydrochloric acid (10%) | - | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol (100 mL). Sodium metal (2.53 g, 0.11 mol) is added portion-wise to the ethanol at a rate that maintains a gentle reflux. The mixture is stirred until all the sodium has dissolved.

-

Reaction Setup: The freshly prepared sodium ethoxide solution is cooled to 0-5 °C in an ice bath. A solution of 4-bromoacetophenone (19.9 g, 0.10 mol) and diethyl oxalate (16.1 g, 0.11 mol) in absolute ethanol (50 mL) is added dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is poured into a mixture of ice (200 g) and concentrated hydrochloric acid (15 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Purification: The crude product is recrystallized from ethanol to afford ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a crystalline solid.

Part 2: Synthesis of the Pyrazole Core

The second step involves the cyclization of the 1,3-dicarbonyl intermediate with hydrazine to form the pyrazole ring, yielding 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.

Mechanistic Insight: Pyrazole Formation

The reaction proceeds via a condensation reaction between the hydrazine and the two carbonyl groups of the β-keto ester. One nitrogen of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs, with the second nitrogen of the hydrazine attacking the remaining carbonyl group. A final dehydration step leads to the formation of the aromatic pyrazole ring. The reaction is typically carried out in an acidic medium, which catalyzes the dehydration steps.

Detailed Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 299.11 | 29.9 g | 0.10 |

| Hydrazine hydrate (~64%) | 50.06 | 7.8 g (7.6 mL) | ~0.10 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (29.9 g, 0.10 mol) and glacial acetic acid (100 mL).

-

Addition of Hydrazine: Hydrazine hydrate (7.8 g, ~0.10 mol) is added dropwise to the stirred suspension at room temperature.

-

Reaction Progression: The reaction mixture is heated to reflux (approximately 118 °C) for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water (300 mL). The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with cold water and then recrystallized from an ethanol-water mixture to yield 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid as a solid.

Part 3: Final Esterification Step

The final step is the esterification of the pyrazole carboxylic acid to the desired methyl ester. A Fischer esterification is a classic and effective method for this transformation.

Mechanistic Insight: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product side.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | 269.08 | 26.9 g | 0.10 |

| Methanol | 32.04 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (26.9 g, 0.10 mol) and methanol (150 mL). The mixture is stirred to form a suspension.

-

Addition of Catalyst: Concentrated sulfuric acid (2 mL) is carefully added to the stirred suspension.

-

Reaction Progression: The reaction mixture is heated to reflux for 8-12 hours. The reaction can be monitored by TLC.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~10.5 (br s, 1H, NH), 7.75-7.65 (m, 4H, Ar-H), 7.20 (s, 1H, pyrazole-H), 4.00 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~162.0, 148.0, 140.0, 132.0, 130.0, 128.0, 122.0, 110.0, 52.5.

-

Mass Spectrometry (ESI): m/z calculated for C₁₁H₉BrN₂O₂ [M+H]⁺, found.

Safety and Handling

-

Sodium metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Diethyl oxalate and 4-bromoacetophenone: Irritants. Avoid contact with skin and eyes.

-

Hydrazine hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Concentrated sulfuric acid: Highly corrosive. Handle with extreme care.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying principles of the Claisen condensation and pyrazole formation, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields and purity of this valuable synthetic intermediate. The protocols provided are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification, ensuring the successful synthesis of the target compound for applications in drug discovery and materials science.

References

-

MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Available at: [Link].

-

OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Available at: [Link].

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Available at: [Link].

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link].

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link].

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link].

Sources

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and agrochemical research who are interested in leveraging the unique characteristics of this pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring can engage in a variety of non-covalent interactions with biological targets. The compound at the center of this guide, this compound, combines this valuable core with a strategically positioned bromophenyl group and a reactive methyl ester, making it a highly attractive building block for the synthesis of novel therapeutic agents and functional materials. The presence of the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, while the ester can be readily hydrolyzed or converted to other functional groups. The unsubstituted N1 position (1H-pyrazole) provides an additional site for derivatization, allowing for the exploration of a broad chemical space.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted acetophenone. The most common and logical synthetic route involves a Claisen condensation followed by cyclization with hydrazine, and finally esterification.

Synthesis Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid

This initial step involves a Claisen condensation between 4-bromoacetophenone and a diester, typically diethyl oxalate, to form the 1,3-dicarbonyl intermediate necessary for pyrazole synthesis.[1]

-

Materials: 4-Bromoacetophenone, diethyl oxalate, sodium ethoxide, ethanol, hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To this solution, a mixture of 4-bromoacetophenone and diethyl oxalate is added dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting mixture is then acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

-

Part 2: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

The formation of the pyrazole ring is achieved by the cyclization of the 1,3-dicarbonyl intermediate with hydrazine.

-

Materials: 4-(4-bromophenyl)-2,4-dioxobutanoic acid, hydrazine hydrate, ethanol.

-

Procedure:

-

The 4-(4-bromophenyl)-2,4-dioxobutanoic acid is suspended in ethanol.

-

Hydrazine hydrate is added to the suspension, and the mixture is heated to reflux.

-

The reaction is refluxed for several hours until completion (monitored by TLC).

-

Upon cooling, the product precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.

-

Part 3: Synthesis of this compound

The final step is a classic Fischer esterification to convert the carboxylic acid to the desired methyl ester.[2]

-

Materials: 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, methanol, concentrated sulfuric acid (catalytic amount).

-

Procedure:

-

3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization to give pure this compound.

-

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further synthetic applications and biological screening.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₂ | Inferred |

| Molecular Weight | 281.11 g/mol | Inferred |

| Melting Point | 258-262 °C (for the carboxylic acid precursor) | [3] |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and other common organic solvents. | General knowledge |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

~13.0-14.0 ppm (broad singlet, 1H): N-H proton of the pyrazole ring.

-

~7.6-7.8 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the bromine atom.

-

~7.5-7.7 ppm (d, 2H): Aromatic protons on the bromophenyl ring meta to the bromine atom.

-

~7.0-7.2 ppm (s, 1H): C4-H proton of the pyrazole ring.

-

~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy (Predicted):

-

~160-165 ppm: Carbonyl carbon of the methyl ester.

-

~140-150 ppm: C3 and C5 carbons of the pyrazole ring.

-

~132 ppm: Aromatic carbons of the bromophenyl ring attached to bromine.

-

~128-130 ppm: Other aromatic carbons of the bromophenyl ring.

-

~122 ppm: Carbon of the bromophenyl ring attached to the pyrazole.

-

~105-110 ppm: C4 carbon of the pyrazole ring.

-

~52 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted):

-

~3200-3400 cm⁻¹ (broad): N-H stretching of the pyrazole ring.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1720-1740 cm⁻¹: C=O stretching of the ester.

-

~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.

-

~1200-1300 cm⁻¹: C-O stretching of the ester.

-

~1000-1100 cm⁻¹: C-Br stretching.

Mass Spectrometry (Predicted):

-

M⁺ and M+2 peaks: An isotopic pattern characteristic of a monobrominated compound will be observed, with the two peaks having nearly equal intensity. The nominal mass would be around 280 and 282 m/z.

Chemical Reactivity and Derivatization Potential

This compound possesses three key reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.

Caption: Key reactive sites of this compound.

-

N-H of the Pyrazole Ring: The acidic proton on the pyrazole nitrogen can be readily removed by a base, allowing for N-alkylation or N-acylation. This is a common strategy to modulate the physicochemical properties and biological activity of pyrazole-containing compounds. For instance, reaction with benzyl chloride in the presence of a base like potassium carbonate yields the corresponding N-benzyl derivative.[4]

-

Bromophenyl Group: The bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, vinyl, alkynyl, and amino substituents at this position. This allows for the systematic exploration of structure-activity relationships.

-

Methyl Ester: The ester group can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, which is a common bioisosteric replacement for esters in drug design. The ester can also be reduced to an alcohol, providing another point for further functionalization.

Applications in Research and Development

While specific biological data for this compound is not extensively published, the broader class of 3-aryl-pyrazole-5-carboxylate derivatives has shown significant promise in several areas:

-

Pharmaceutical Development: Many pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5] The structural motifs present in this molecule are found in numerous pharmacologically active compounds. It serves as a key intermediate for creating libraries of compounds for high-throughput screening.

-

Agrochemical Chemistry: The pyrazole scaffold is also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. The 3-(4-bromophenyl) moiety is a common feature in several commercial pesticides. This compound is therefore a valuable starting material for the discovery of new crop protection agents.[5]

-

Materials Science: The rigid, aromatic structure of this molecule, combined with its potential for extensive derivatization, makes it an interesting candidate for the synthesis of novel organic materials with specific electronic or photophysical properties.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its straightforward preparation from common starting materials, coupled with the presence of multiple reactive sites, allows for the generation of a diverse array of more complex molecules. The demonstrated and potential applications in medicinal chemistry and agrochemical research underscore the importance of this compound as a key intermediate for innovation in these fields. This guide provides a solid foundation for researchers looking to incorporate this promising pyrazole derivative into their synthetic and drug discovery programs.

References

-

Molecules. 2024. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [online] Available at: [Link]

-

Inorganic Chemistry Frontiers. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [online] Available at: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. 2012. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. [online] Available at: [Link]

-

ResearchGate. 2024. (PDF) 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [online] Available at: [Link]

- Google Patents. 2013. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.

- Google Patents. 2014. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.

-

Oakwood Chemical. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate. [online] Available at: [Link]

- Google Patents. 2015. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.

-

PubChemLite. Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. [online] Available at: [Link]

-

RSC Publishing. 2015. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [online] Available at: [Link]

-

Chem-Impex. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid. [online] Available at: [Link]

-

ACS Publications. 2021. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [online] Available at: [Link]

-

ResearchGate. 2023. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [online] Available at: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. 2012. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. [online] Available at: [Link]

-

PubChemLite. 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. [online] Available at: [Link]

- Google Patents. 2020. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

- Google Patents. 2016. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. 2012. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Master Organic Chemistry. 2022. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [online] Available at: [Link]

Sources

The Biological Versatility of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the biological potential of a specific, yet underexplored, derivative: methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. While direct biological data for this precise molecule remains nascent in publicly accessible literature, this document synthesizes information from closely related analogs to build a comprehensive profile of its probable activities. By examining the established anti-inflammatory, anticancer, and antimicrobial properties of structurally similar pyrazole-5-carboxylates, we provide a predictive framework for researchers and drug development professionals. This guide outlines the synthetic pathways, potential mechanisms of action, and detailed experimental protocols to facilitate the exploration of this promising compound.

Introduction: The Pyrazole Core in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[1][2] Its unique electronic configuration and steric properties allow for versatile substitutions, leading to a broad spectrum of biological activities.[3] Marketed drugs such as the anti-inflammatory celecoxib and the anticancer agent crizotinib feature a pyrazole core, underscoring its clinical significance.[2] The subject of this guide, this compound, combines the pyrazole nucleus with a bromophenyl group, a common moiety in pharmacologically active compounds known to enhance binding affinities, and a methyl carboxylate group, which can influence solubility and metabolic stability. Although specific biological data for this exact ester is limited, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential.

Synthesis of this compound and Analogs

The synthesis of 3-aryl-1H-pyrazole-5-carboxylates is well-established. A common and efficient method involves the Claisen condensation of an acetophenone with a dialkyl oxalate, followed by cyclization with hydrazine or a substituted hydrazine.[4] For the synthesis of the ethyl ester analog, ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate, a documented route involves the reaction of ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate with methylhydrazine in ethanol.[5] The synthesis of the corresponding methyl ester would follow a similar pathway, substituting diethyl oxalate with dimethyl oxalate and using the appropriate starting materials.

Experimental Protocol: Synthesis of Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate [5]

-

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

-

To a solution of 4-bromoacetophenone in a suitable solvent (e.g., toluene), add sodium ethoxide.

-

Slowly add diethyl oxalate at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with an acidic solution and extract the product with an organic solvent.

-

Purify the resulting ketoester by column chromatography.

-

-

Step 2: Cyclization to form the Pyrazole Ring.

-

Dissolve the purified ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate in ethanol.

-

Add methylhydrazine to the solution.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate.

-

Predicted Biological Activities and Mechanistic Insights

Based on the biological evaluation of closely related pyrazole-5-carboxylate derivatives, this compound is predicted to exhibit significant anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Potential

Pyrazole derivatives are well-documented as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The structural similarity of the topic compound to known COX inhibitors suggests a high probability of similar activity.

-

Mechanism of Action: The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to selectively inhibit COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. By inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

-

Supporting Evidence from Analogs: A study on pyrazole-based lamellarin O analogues, which were synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, demonstrated significant biological activity.[7] While this study focused on cytotoxicity, the core scaffold is indicative of broad biological potential. Furthermore, compounds described as 3-(4-bromophenyl)-5-methyl-1H-pyrazole are noted as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[8]

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

-

Mechanism of Action: Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole-containing drugs are potent inhibitors of protein kinases that are crucial for cancer cell growth and proliferation.

-

Induction of Apoptosis: Some pyrazole derivatives can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: These compounds can also halt the cell cycle, preventing cancer cells from dividing and multiplying.

-

-

Supporting Evidence from Analogs: A study on pyrazole-based lamellarin O analogues, synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, showed that the synthesized ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates exhibited in vitro cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480).[7] The most active compounds inhibited cell proliferation in the low micromolar range.[7] This strongly suggests that the core structure of this compound is a promising scaffold for developing new anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT116, HT29, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The pyrazole nucleus is also a key component of many compounds with significant antimicrobial properties.

-

Mechanism of Action: The antimicrobial mechanisms of pyrazole derivatives can vary but may include:

-

Inhibition of Essential Enzymes: Targeting enzymes that are vital for bacterial or fungal survival.

-

Disruption of Cell Membrane Integrity: Causing leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Preventing microorganisms from forming protective communities.

-

-

Supporting Evidence from Analogs: A study on a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, highlighted the broad biological activities of pyrazolines, including antibacterial and antifungal properties.[9] Another study on 5-functionalized pyrazoles demonstrated moderate activity against multidrug-resistant Gram-positive bacteria, particularly Staphylococcus species.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general trends from related pyrazole series can provide valuable guidance for future optimization:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence activity. The 4-bromo substituent is a common feature in bioactive compounds and likely contributes to target binding.

-

Substitution at the N1 Position: The substituent at the N1 position of the pyrazole ring is critical for modulating activity and selectivity. The unsubstituted N1 in the parent compound offers a site for further chemical modification to explore SAR.

-

The Carboxylate Group: The methyl ester at the 5-position can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. Further derivatization of this group into amides or other functional groups could lead to compounds with improved potency and pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strong evidence from structurally related compounds suggests a high likelihood of potent anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of the predicted biological profile of this molecule, along with the necessary synthetic and experimental protocols to facilitate its investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its derivatives. In-depth mechanistic studies will be crucial to identify its specific molecular targets and pathways of action. The insights gained from such studies will be invaluable for the rational design of next-generation pyrazole-based drugs with improved efficacy and safety profiles.

Visualizations

General Synthetic Pathway for 3-Aryl-1H-pyrazole-5-carboxylates

Caption: General synthetic route to the target compound.

Predicted Biological Activities Workflow

Caption: Predicted biological activities and corresponding assays.

References

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

- Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). Journal of Taibah University for Science, 15(1), 1-1.

-

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). MDPI. Retrieved January 16, 2026, from [Link]

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl. Retrieved January 16, 2026, from [Link]

-

The Secret Of 1-(4-bromophenyl)-3-(4-chlorophenyl)-1h-pyrazole-5-carboxylic Acid Next Gen [WPFInpSz]. (n.d.). People. Retrieved January 16, 2026, from [Link]

-

3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 16, 2026, from [Link]

- Synthesis and Biological activity o bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. (2017).

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 16, 2026, from [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][5]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (2023). Google Patents. Retrieved January 16, 2026, from

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved January 16, 2026, from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). Oakwood Chemical. Retrieved January 16, 2026, from [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

- Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 543-547.

-

Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. (2025). Arkivoc. Retrieved January 16, 2026, from [Link]

-

(PDF) Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. mdpi.com [mdpi.com]

- 5. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss [aabu.edu.jo]

- 10. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Derivatives: Synthesis, Properties, and Applications

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Science

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties, structural versatility, and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold." This guide focuses on a particularly intriguing subset of this family: methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and its derivatives. The presence of the bromophenyl group offers a strategic handle for further chemical modifications, while the pyrazole-5-carboxylate core provides a robust framework for constructing molecules with tailored biological activities and material properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from fundamental synthesis to cutting-edge applications, grounded in established scientific principles and experimental evidence.

I. The Core Molecule: Synthesis and Characterization

The strategic synthesis of the this compound scaffold is paramount to its subsequent application. The most prevalent and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

A. Key Synthetic Pathway: The Knorr Pyrazole Synthesis

The Knorr synthesis provides a direct and high-yielding route to substituted pyrazoles.[1] The general mechanism involves the acid-catalyzed reaction of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a stable aromatic pyrazole ring through a series of condensation and dehydration steps.[2][3]

Diagram: Generalized Knorr Pyrazole Synthesis Workflow

Sources

CAS number for methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Significance

This compound is a substituted pyrazole, a class of aromatic heterocyclic compounds renowned for its broad spectrum of biological activities.[1] The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2]

The subject molecule is characterized by a 4-bromophenyl group at the C3 position and a methyl carboxylate group at the C5 position of the pyrazole ring. The "1H" designation signifies that the nitrogen at position 1 is protonated, making it a versatile point for further functionalization. The bromophenyl moiety provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck) and can participate in crucial halogen bonding interactions with biological targets.[3]

While a specific CAS number for this exact methyl ester is not prominently listed in major chemical databases, its close analogue, Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate , is identified by CAS Number 1048930-76-2 .[4] For the purpose of this guide, we will focus on the synthesis and properties of the title methyl ester, which is expected to have very similar characteristics to its ethyl counterpart.

Synthesis Pathway and Experimental Protocol

The most reliable and regioselective method for preparing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] This pathway ensures the desired placement of the aryl and ester groups. The synthesis is logically performed in two key stages: formation of the dicarbonyl intermediate followed by cyclization.

Synthetic Workflow Overview

The following diagram illustrates the two-stage synthetic approach from commercially available starting materials.

Sources

Structure Elucidation of Bromophenyl-Substituted Pyrazoles: A Multi-Modal Spectroscopic Approach

An In-Depth Technical Guide

Abstract

Bromophenyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and tunable electronic properties.[1] However, their synthesis, particularly through classical condensation reactions, often yields regioisomeric products, presenting a significant challenge for unambiguous structure determination. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to navigate the complexities of elucidating the precise structure of these compounds. We will move beyond a simple recitation of techniques to explain the causal logic behind experimental choices, integrating a suite of analytical methods—from foundational mass spectrometry and 1D NMR to advanced 2D NMR and definitive X-ray crystallography—into a self-validating workflow.

The Synthetic Challenge: The Genesis of Isomeric Ambiguity

The most common and versatile route to the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (such as bromophenylhydrazine), the nucleophilic attack can occur at either of the two carbonyl carbons, leading to the formation of two distinct regioisomers. This inherent lack of regioselectivity is the primary source of structural ambiguity.[3]

For example, the reaction of 1-(bromophenyl)-butane-1,3-dione with hydrazine can produce either 3-methyl-5-(bromophenyl)-1H-pyrazole or 5-methyl-3-(bromophenyl)-1H-pyrazole. Differentiating these isomers is non-trivial as they possess the same mass and similar physical properties.

Caption: Synthetic pathway leading to regioisomeric pyrazoles.

The Initial Fingerprint: Mass Spectrometry and 1D NMR

The first step in any structure elucidation is to confirm the elemental composition and basic structural features. Mass spectrometry (MS) and one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provide this crucial initial assessment.

Mass Spectrometry: Confirming Composition and the Bromine Signature

Mass spectrometry confirms the molecular weight of the synthesized compound. For bromophenyl-substituted pyrazoles, the most telling feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments: an M⁺ peak and an M+2 peak of almost equal intensity.[5][6] The presence of this pattern is a definitive indicator of a monobrominated compound.

| Feature | Expected Observation | Rationale & Significance |

| Molecular Ion | A pair of peaks (M⁺, M+2) | Confirms the molecular weight and the presence of one bromine atom.[4] |

| Fragment Ions | Potential loss of Br, or fragments containing the bromophenyl moiety. | Fragmentation can give clues about the stability of different parts of the molecule, but rarely distinguishes regioisomers on its own.[7] |

¹H and ¹³C NMR: A First Look at the Skeleton

¹H and ¹³C NMR spectra provide the foundational map of the molecule's carbon-hydrogen framework.

-

¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates neighboring protons. In a bromophenyl-substituted pyrazole, one would expect to see signals corresponding to the pyrazole ring proton(s), the protons on the phenyl ring, and any other substituents. The splitting pattern of the aromatic protons (e.g., AA'BB' system for a para-substituted ring) can suggest the substitution pattern on the phenyl ring.

-

¹³C NMR: This spectrum shows the number of unique carbon environments. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are particularly sensitive to the position of the substituents.[8] However, assigning these carbons definitively without further experiments can be challenging, especially in N-unsubstituted pyrazoles where tautomerism can lead to signal broadening.[8]

While 1D NMR provides essential clues, it often cannot unambiguously differentiate between regioisomers where the electronic environments are very similar.

The Decisive Connections: 2D NMR Spectroscopy

Two-dimensional NMR experiments are the cornerstone of modern structure elucidation, allowing for the mapping of correlations between nuclei through bonds. For differentiating bromophenyl-pyrazole regioisomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.

Workflow for 2D NMR Analysis

The logical flow of analysis involves using simpler 2D experiments to build a framework for interpreting the crucial long-range correlations from HMBC.

Caption: Key distinguishing HMBC correlations (dashed arrows).

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

-

Sample Preparation: Prepare a solution of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in a standard 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

-

Instrument Setup: Lock and shim the spectrometer on the deuterated solvent signal. Obtain standard ¹H and ¹³C spectra to determine spectral widths and pulse widths.

-

Parameter Optimization:

-

Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

-

Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.

-

The most critical parameter is the long-range coupling delay (typically D6 on Bruker instruments), which is optimized for a specific J-coupling constant. A value optimized for 8 Hz (1/(2*J) ≈ 62.5 ms) is a good starting point for detecting typical 2- and 3-bond correlations.

-

-

Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from hours to overnight depending on the sample concentration.

-

Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and reference the spectrum carefully.

The Gold Standard: Single-Crystal X-ray Crystallography

When NMR data remains ambiguous or when absolute, irrefutable proof of structure is required (e.g., for patent applications or regulatory filings), single-crystal X-ray crystallography is the ultimate solution. [1]This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. [9] The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction, which can be a time-consuming process of trial-and-error involving various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). However, a successful crystal structure provides an unambiguous map of atomic connectivity, bond lengths, and bond angles, definitively resolving any questions of regiochemistry. [10]

Conclusion: An Integrated and Self-Validating Strategy

The structure elucidation of bromophenyl-substituted pyrazoles is a challenge best met with a systematic and integrated analytical approach. The process begins with mass spectrometry to confirm the elemental formula and the presence of bromine, followed by 1D NMR to provide a basic structural sketch. The core of the elucidation lies in 2D NMR, where HSQC assigns protonated carbons and the crucial HMBC experiment reveals the long-range connectivities that distinguish regioisomers. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter for absolute structural proof. By understanding the strengths and limitations of each technique and the causal logic of their application, researchers can confidently and efficiently navigate the complexities of pyrazole chemistry.

References

-

Structure Elucidation of a Pyrazolop[7][11]yran Derivative by NMR Spectroscopy. (2007). Molecules, 12. Available at:

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2015). ResearchGate. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). PMC - NIH. Available at: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Available at: [Link]

-

Synthesis of Some New Pyrazoles. (2019). DergiPark. Available at: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2002). ResearchGate. Available at: [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Available at: [Link]

-

C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern. (n.d.). Doc Brown's Advanced Organic Chemistry. Available at: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2023). ACS Publications. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]

-

13c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (1974). SciSpace. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL). (2023). DP IB Chemistry Revision Note. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a highly sought-after heterocyclic motif. The subject of this guide, methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, is a versatile building block with significant potential in pharmaceutical research and development. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Such pyrazole derivatives are explored for their potential in developing anti-inflammatory and analgesic medications, offering new therapeutic options.[1][2] A comprehensive understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in structure-activity relationships (SAR) during drug development.

Molecular Structure and Synthetic Pathway

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Proposed Synthesis

The synthesis of the target compound can be adapted from established literature procedures for similar pyrazole esters.[3] A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine.

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Data: Prediction and Interpretation

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.[3][4][5][6][7]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyrazole N-H | 13.0 - 14.0 | Broad singlet | The N-H proton of a pyrazole is acidic and often appears as a broad signal at a downfield chemical shift. |

| Aromatic H (ortho to pyrazole) | 7.70 - 7.80 | Doublet | These protons are deshielded by the pyrazole ring. |

| Aromatic H (ortho to Br) | 7.55 - 7.65 | Doublet | These protons are in a different electronic environment compared to the other aromatic protons. |

| Pyrazole C4-H | 7.00 - 7.20 | Singlet | This proton is on the pyrazole ring. |

| Methyl Ester (-OCH₃) | 3.90 - 4.00 | Singlet | A characteristic singlet for the three equivalent protons of the methyl ester group. |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Ester Carbonyl (C=O) | 160.0 - 165.0 | The carbonyl carbon of the methyl ester. |

| Pyrazole C3 | 148.0 - 152.0 | The carbon atom of the pyrazole ring attached to the bromophenyl group. |

| Pyrazole C5 | 138.0 - 142.0 | The carbon atom of the pyrazole ring attached to the methyl carboxylate group. |

| Aromatic C (ipso-pyrazole) | 130.0 - 133.0 | The carbon of the phenyl ring directly attached to the pyrazole. |

| Aromatic CH (ortho to Br) | 131.5 - 132.5 | |

| Aromatic CH (ortho to pyrazole) | 128.0 - 129.0 | |

| Aromatic C (ipso-Br) | 122.0 - 125.0 | The carbon of the phenyl ring directly attached to the bromine atom. |

| Pyrazole C4 | 108.0 - 112.0 | The CH carbon of the pyrazole ring. |

| Methyl Ester (-OCH₃) | 51.0 - 53.0 | The carbon of the methyl group of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): For C₁₁H₉BrN₂O₂, the expected monoisotopic mass is approximately 280.99 g/mol .

-

Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Potential Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (pyrazole) | 3100 - 3300 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 3000 | Stretching |

| C=O (ester) | 1710 - 1730 | Stretching |

| C=N (pyrazole ring) | 1580 - 1620 | Stretching |

| C=C (aromatic ring) | 1450 - 1600 | Stretching |

| C-O (ester) | 1100 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

Experimental Protocols for Spectroscopic Analysis

Acquiring high-quality, reproducible spectroscopic data is crucial. The following are standardized protocols for the characterization of novel small molecules like this compound.

Caption: General workflow for spectroscopic characterization.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Identify the molecular ion peak and its characteristic bromine isotopic pattern. Analyze for any significant fragment ions.

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its validation as a building block for drug discovery. By combining predictive analysis based on known chemical principles and data from related structures with rigorous experimental protocols, researchers can confidently identify and utilize this compound in their synthetic and medicinal chemistry programs. The data and methods outlined in this guide provide a framework for the robust characterization of this and other novel pyrazole derivatives, ensuring the integrity and reproducibility of research findings in the quest for new therapeutic agents.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024. Available from: [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. Available from: [Link]

-

SpectraBase. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2017. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. Available from: [Link]

-

Amerigo Scientific. Methyl 3-(4-bromophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

The Pyrazole-5-Carboxylate Ester Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently demonstrates the ability to bind to a diverse range of biological targets. This inherent versatility has propelled pyrazole-containing compounds into the limelight of drug discovery, with numerous approved drugs and clinical candidates to their name. Among the vast family of pyrazole derivatives, pyrazole-5-carboxylate esters have emerged as a particularly fruitful area of investigation. Their synthetic tractability, coupled with the electronic properties conferred by the ester functionality, provides a unique platform for the rational design of novel therapeutics. This guide aims to provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of pyrazole-5-carboxylate esters, offering field-proven insights for researchers and drug development professionals.

I. The Synthetic Versatility of Pyrazole-5-Carboxylate Esters: Building the Core

The accessibility of the pyrazole-5-carboxylate ester core through robust and scalable synthetic routes is a cornerstone of its appeal in medicinal chemistry. The primary and most widely employed method for constructing this scaffold is the Knorr pyrazole synthesis , a cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1] The choice of these starting materials allows for the introduction of diversity at various positions of the pyrazole ring, a crucial aspect for structure-activity relationship (SAR) studies.

Experimental Protocol: A Generalized Knorr Synthesis for Pyrazole-5-Carboxylate Esters

Objective: To synthesize a substituted ethyl pyrazole-5-carboxylate.

Materials:

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

-

β-Ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol to a concentration of approximately 0.2 M.[1]

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[1]

-

Slowly add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[1]

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole-5-carboxylate ester.

Causality Behind Experimental Choices:

-

Ethanol is a common solvent due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.

-

Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

-

Refluxing provides the necessary activation energy for the cyclization and dehydration steps of the reaction.

A second key synthetic strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method offers an alternative route to highly substituted pyrazoles, often with different regioselectivity compared to the Knorr synthesis.[3]

The logical flow from starting materials to the final biologically active compounds is crucial in a drug discovery program. Below is a generalized workflow for the synthesis and initial evaluation of pyrazole-5-carboxylate ester derivatives.

Caption: Simplified overview of Aurora kinase function in mitosis and the points of intervention by inhibitors.

2. Other Kinase Targets

Beyond Aurora kinases, pyrazole-5-carboxylate ester derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. [4]* Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. [4]* Fibroblast Growth Factor Receptors (FGFRs): Their aberrant activation is implicated in various cancers. [5]

B. Receptor for Advanced Glycation End products (RAGE): A Target in Neurodegeneration

The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily. [6]Its interaction with ligands such as amyloid-beta (Aβ) peptides is implicated in the pathogenesis of Alzheimer's disease by promoting neuroinflammation and oxidative stress. [7][8] Pyrazole-5-carboxamides, derived from their corresponding esters, have been identified as potent RAGE inhibitors. [3]These compounds block the interaction between RAGE and its ligands, thereby mitigating downstream pathological signaling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of RAGE in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAGE and Alzheimer's disease: a progression factor for amyloid-beta-induced cellular perturbation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

solubility and stability of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Part 1: Foundational Physicochemical Characterization

Introduction to the Molecule